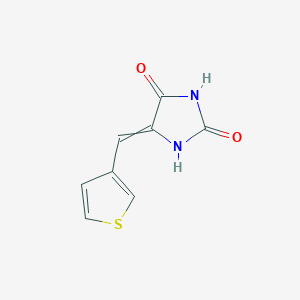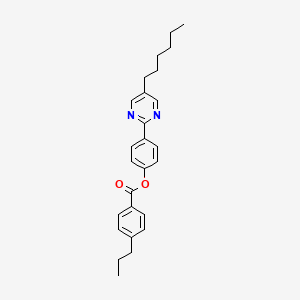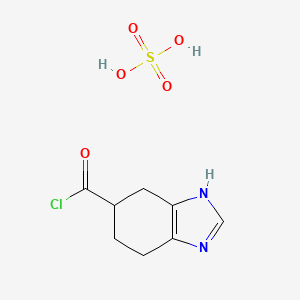![molecular formula C20H22N6O6S2 B14274580 3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) CAS No. 138249-21-5](/img/structure/B14274580.png)
3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) is a complex organic compound characterized by its unique structure, which includes azido groups and sulfonyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl] Intermediate: This step involves the reaction of a suitable ethene derivative with azido and sulfonyl-containing reagents under controlled conditions.
Addition of Propan-1-ol Groups: The intermediate is then reacted with propan-1-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the presence of azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3’-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol) depends on its interaction with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The sulfonyl groups can interact with various biological molecules, potentially altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol): Similar in structure but lacks the azido and sulfonyl functionalities.
3,3’-{Ethane-1,2-diylbis[(2-sulfo-4,1-phenylene)diazene-2,1-diyl]}bis(5-amino-4-hydroxynaphthalene-2,7-disulfonic acid): Contains sulfonyl groups but different core structure.
Eigenschaften
CAS-Nummer |
138249-21-5 |
|---|---|
Molekularformel |
C20H22N6O6S2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
3-[5-azido-2-[2-[4-azido-2-(3-hydroxypropylsulfonyl)phenyl]ethenyl]phenyl]sulfonylpropan-1-ol |
InChI |
InChI=1S/C20H22N6O6S2/c21-25-23-17-7-5-15(19(13-17)33(29,30)11-1-9-27)3-4-16-6-8-18(24-26-22)14-20(16)34(31,32)12-2-10-28/h3-8,13-14,27-28H,1-2,9-12H2 |
InChI-Schlüssel |
HAJORPIFQMAMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)CCCO)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)





![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
